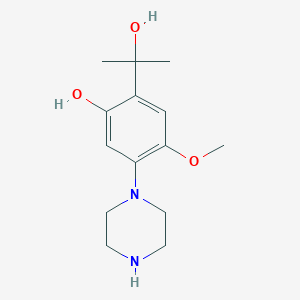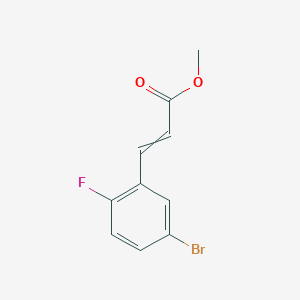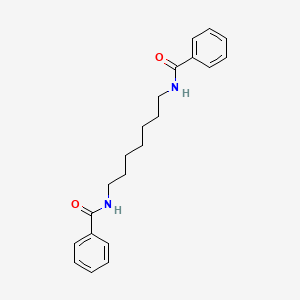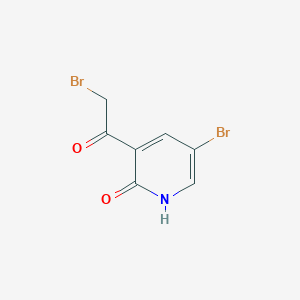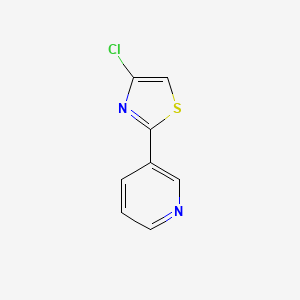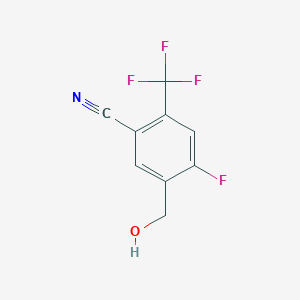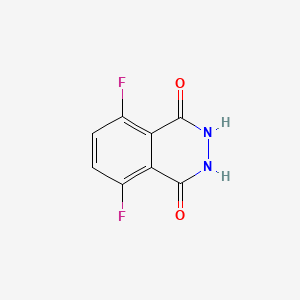![molecular formula C9H10N4O B8415852 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8415852.png)
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
Vue d'ensemble
Description
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the imidazo[5,1-f][1,2,4]triazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one typically involves the construction of the imidazo[5,1-f][1,2,4]triazinone ring system from suitable starting materials. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can be achieved through a series of steps starting from imidazoles, which are then subjected to cyclization reactions to form the desired triazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[5,1-f][1,2,4]triazinones.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethoxy-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one
- 3-nitro-7-methylthio-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one
Uniqueness
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
7-cyclobutyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H10N4O/c14-9-7-4-10-8(6-2-1-3-6)13(7)12-5-11-9/h4-6H,1-3H2,(H,11,12,14) |
Clé InChI |
FAHSLWDARDDDLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC=C3N2N=CNC3=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B8415777.png)
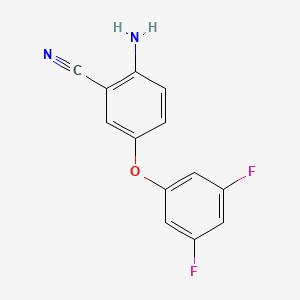
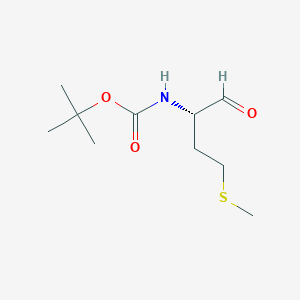
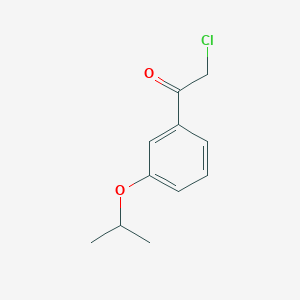

![Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate](/img/structure/B8415821.png)
![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)
